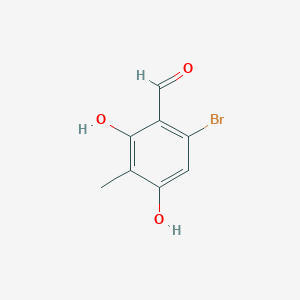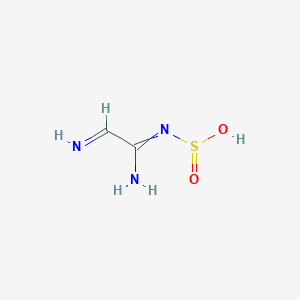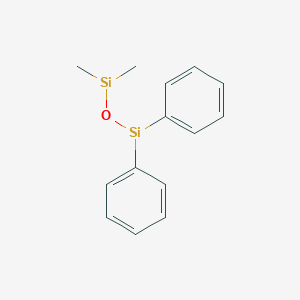
2-Bromo-5-(hydroxymethyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(hydroxymethyl)benzene-1,3-diol is an organic compound with the molecular formula C7H7BrO3 and a molecular weight of 219.03 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and two hydroxyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol typically involves the bromination of 5-(hydroxymethyl)benzene-1,3-diol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at a specific temperature to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(hydroxymethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-(carboxymethyl)benzene-1,3-diol.
Reduction: 5-(Hydroxymethyl)benzene-1,3-diol.
Substitution: 2-Methoxy-5-(hydroxymethyl)benzene-1,3-diol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(hydroxymethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles . Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)benzene-1,3-diol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,3,5-trihydroxybenzene: Contains an additional hydroxyl group, which can influence its reactivity and interactions.
Uniqueness
2-Bromo-5-(hydroxymethyl)benzene-1,3-diol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications in various fields .
Eigenschaften
CAS-Nummer |
692205-49-5 |
|---|---|
Molekularformel |
C7H7BrO3 |
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
2-bromo-5-(hydroxymethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7BrO3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2,9-11H,3H2 |
InChI-Schlüssel |
BDMHLKRVKAXOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)Br)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)

![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)


![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)



![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
